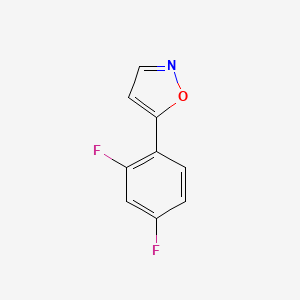

5-(2,4-Difluorophenyl)isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2,4-Difluorophenyl)isoxazole is a chemical compound with the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-alkynone O-methyl oximes, followed by fluorination . This process can be catalyzed by gold (I) chloride (IPr)AuCl and silver tosylate (AgOTs) in the presence of Selectfluor and sodium bicarbonate (NaHCO3) at room temperature .

Industrial Production Methods

These methods often employ eco-friendly reagents and conditions to produce the compound efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,4-Difluorophenyl)isoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H6F2N2O

- Molecular Weight : Approximately 192.15 g/mol

- IUPAC Name : 5-(2,4-difluorophenyl)isoxazole

The compound features a distinctive isoxazole ring that contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms enhances its electronic properties, making it a valuable building block in synthetic chemistry.

Chemistry

This compound serves as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives with tailored properties.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |

| Reduction | LiAlH4, NaBH4 | Alcohols, amines |

| Substitution | NaH, halogenating agents | Substituted isoxazoles |

Biology

The compound is investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Studies indicate that derivatives exhibit significant antimicrobial activity against various pathogens. The structure may disrupt microbial cell membranes or inhibit essential enzymatic functions.

- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase-3 |

| U-937 | 12.40 | Cell cycle arrest at G1 phase |

| A549 | 10.50 | Inhibition of proliferation |

Medicine

In pharmacological research, the compound is being explored for its potential therapeutic applications. Its mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors.

Case Studies

-

Anticancer Efficacy Study

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects on human leukemia cell lines (CEM-13 and U-937), with IC₅₀ values significantly lower than standard chemotherapeutic agents like doxorubicin. -

Antimicrobial Screening

In another investigation focusing on antimicrobial efficacy, the compound was tested against multiple strains of bacteria and fungi. Results indicated a minimum inhibitory concentration (MIC) as low as 0.40 µM against certain serotypes of human rhinoviruses.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mécanisme D'action

The mechanism of action of 5-(2,4-Difluorophenyl)isoxazole involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to specific receptors and enzymes, thereby modulating their function . The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Fluorophenyl)isoxazole: Similar in structure but with only one fluorine atom on the phenyl ring.

5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: Contains an additional carboxylic acid group.

Methyl this compound-3-carboxylate: A methyl ester derivative.

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs . This structural feature can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Activité Biologique

5-(2,4-Difluorophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol. The structure features a five-membered isoxazole ring substituted with a difluorophenyl group at the 5-position. This unique structure contributes to its reactivity and interaction with various biological targets.

1. Anticancer Properties

Numerous studies have highlighted the potential anticancer effects of isoxazole derivatives, including this compound. While specific research on this compound is limited, related isoxazole derivatives have shown promising results in preclinical studies.

- Cytotoxicity Studies : In vitro studies have indicated that certain isoxazole derivatives exhibit cytotoxicity against various cancer cell lines. For example, derivatives demonstrated half-maximal cytotoxic concentrations (CC50) against lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cells .

- Mechanisms of Action : The anticancer activity is often linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis. Isoxazoles may interact with specific receptors or enzymes, influencing pathways related to tumor growth and metastasis .

2. Anti-inflammatory Activity

Research has also explored the anti-inflammatory properties of isoxazole derivatives. A study focused on thirteen substituted isoxazoles revealed significant anti-inflammatory effects in laboratory models.

- In Vivo Studies : Compounds exhibited notable edema inhibition percentages (e.g., 75.68% for one derivative) within two hours post-administration, indicating their potential as anti-inflammatory agents .

- Molecular Docking Analysis : The interaction of these compounds with cyclooxygenase (COX-2) enzymes was assessed through molecular docking studies, revealing strong binding affinities that correlate with their anti-inflammatory activities .

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions using readily available starting materials. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of synthesized products.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar isoxazole derivatives. The following table summarizes some notable compounds along with their similarity scores:

| Compound Name | Similarity Score |

|---|---|

| 5-(4-Fluorophenyl)isoxazole | 0.81 |

| 5-(4-Methoxyphenyl)isoxazole | 0.76 |

| Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 0.62 |

| Methyl 5-phenylisoxazole-3-carboxylic acid | 0.81 |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 0.58 |

These compounds exhibit varying degrees of similarity based on structural features and potential biological activities, emphasizing the importance of substituent variations in pharmacological profiles.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Anticancer Research : In one study involving similar isoxazoles, compounds were evaluated for their cytotoxic effects against human promyelocytic leukemia cell lines. Results indicated that certain derivatives could induce apoptosis via modulation of key regulatory proteins involved in cell cycle control .

- Anti-inflammatory Studies : Another investigation into substituted isoxazoles demonstrated significant anti-inflammatory effects through inhibition of COX enzymes, supporting their therapeutic potential in inflammatory diseases .

Propriétés

IUPAC Name |

5-(2,4-difluorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWPOAOBEPJBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.